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Foundational

Introduction: The Significance of [2-(Chloromethyl)butyl]trimethylsilane

An In-depth Technical Guide on the Thermodynamic Stability of [2-(Chloromethyl)butyl]trimethylsilane For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Thermodynamic Stability of [2-(Chloromethyl)butyl]trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the thermodynamic stability of [2-(Chloromethyl)butyl]trimethylsilane. As a specialized organosilane, understanding its stability is critical for applications in organic synthesis and drug development, ensuring safe handling, storage, and predictable reactivity. This document synthesizes fundamental principles with practical experimental and computational methodologies to offer a robust framework for its characterization.

[2-(Chloromethyl)butyl]trimethylsilane is an organosilicon compound with potential applications as a synthetic intermediate.[1] Its structure, featuring a reactive chloromethyl group and a stabilizing trimethylsilyl moiety, makes it a candidate for introducing specific alkylsilyl groups in more complex molecules. The thermodynamic stability of such a reagent is a cornerstone of its utility, directly impacting its shelf-life, the design of synthetic routes, and the safety of its application. A thorough understanding of its thermal behavior is paramount to prevent unforeseen decomposition that could lead to hazardous situations or compromise the purity of reaction products.

Core Principles of Thermodynamic Stability in Organosilanes

The stability of [2-(Chloromethyl)butyl]trimethylsilane is governed by a combination of factors inherent to its molecular structure:

  • Bond Energies: The silicon-carbon (Si-C) bond is generally strong, contributing to the overall robustness of the molecule. However, the carbon-chlorine (C-Cl) bond is comparatively weaker and often represents the initial site of thermal decomposition.

  • Substitution Effects: The position of the chloromethyl group relative to the trimethylsilyl group is crucial. In this case, the gamma-substitution (a three-carbon separation between the silicon and the functional group) generally imparts greater thermal stability compared to alpha or beta-substituted analogs.[2]

  • Steric Hindrance: The bulky trimethylsilyl group can provide some steric protection to the rest of the molecule, potentially increasing the activation energy required for certain decomposition pathways.

  • Electronic Effects: The trimethylsilyl group is electron-donating, which can influence the reactivity of the C-Cl bond.

Potential Decomposition Pathways

Under thermal stress, [2-(Chloromethyl)butyl]trimethylsilane can undergo decomposition through several potential pathways. The most likely mechanisms are radical chain reactions initiated by the homolytic cleavage of the weakest bond.

Homolytic C-Cl Bond Cleavage

The primary and most probable decomposition pathway at elevated temperatures is the homolytic cleavage of the C-Cl bond, which has a lower bond dissociation energy compared to the C-C, C-H, and Si-C bonds. This initiation step generates a primary alkyl radical and a chlorine radical, which can then propagate through various reactions such as hydrogen abstraction or dimerization.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination A [2-(Chloromethyl)butyl]trimethylsilane B [2-(Radicalmethyl)butyl]trimethylsilane + Cl• A->B Heat (Δ) C Radical Species D Further Decomposition / Rearrangement C->D E Radical Combination F Stable Products E->F

Caption: Radical decomposition pathway of [2-(Chloromethyl)butyl]trimethylsilane.

Experimental Assessment of Thermal Stability

A definitive understanding of the thermodynamic stability of [2-(Chloromethyl)butyl]trimethylsilane requires empirical data from thermal analysis techniques. The two most common and powerful methods for this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4][5]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7] It is an excellent tool for determining the onset temperature of decomposition.

Experimental Protocol:

  • Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of [2-(Chloromethyl)butyl]trimethylsilane is placed in a TGA sample pan (e.g., alumina or platinum).

  • Instrument Setup: The sample is placed in a furnace within the TGA instrument. An inert atmosphere (e.g., nitrogen or argon) is established to prevent oxidation.

  • Thermal Program: The furnace temperature is increased at a constant rate (e.g., 10 °C/min) over a defined range (e.g., ambient to 600 °C).

  • Data Acquisition and Analysis: The instrument records the sample mass as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of mass loss, which corresponds to the beginning of decomposition.

TGA_Workflow A Sample Preparation (5-10 mg) B TGA Instrument Setup (Inert Atmosphere) A->B C Controlled Heating (e.g., 10 °C/min) B->C D Mass vs. Temperature Data C->D E Determine Decomposition Onset Temperature D->E

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9][10][11] It provides information on the energetics of decomposition (i.e., whether it is exothermic or endothermic) and can detect other thermal events like melting.[12]

Experimental Protocol:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. An inert atmosphere is maintained.

  • Thermal Program: The temperature is ramped at a controlled rate, similar to TGA.

  • Data Acquisition and Analysis: The DSC curve shows heat flow as a function of temperature. Exothermic peaks indicate heat-releasing events like decomposition. The area under the peak can be integrated to quantify the enthalpy of decomposition.

ParameterTechniqueInformation Provided
Onset Temperature of Decomposition TGA / DSCThe temperature at which thermal degradation begins.
Mass Loss (%) TGAThe extent of sample volatilization or decomposition.
Enthalpy of Decomposition (ΔH) DSCThe amount of heat released or absorbed during decomposition.
Melting Point (Tm) DSCThe temperature at which the solid-liquid phase transition occurs.

Computational Assessment of Thermodynamic Stability

Computational chemistry offers a powerful predictive tool for understanding the thermodynamic stability of molecules. Density Functional Theory (DFT) is a widely used method for this purpose.

Bond Dissociation Energy (BDE) Calculations

By calculating the BDE for each bond in [2-(Chloromethyl)butyl]trimethylsilane, the weakest link in the molecule can be identified, which is the most likely site for the initiation of thermal decomposition.

Computational Workflow:

  • Geometry Optimization: The 3D structure of the molecule is optimized to its lowest energy state using a suitable DFT functional and basis set.

  • Frequency Calculations: These are performed to confirm that the optimized structure is a true energy minimum and to obtain zero-point vibrational energies.

  • Fragment Calculations: The energies of the radical fragments that would result from the cleavage of each bond are calculated.

  • BDE Calculation: The BDE is determined from the energy difference between the parent molecule and the sum of the energies of its radical fragments.

DFT_Workflow A Define Molecular Structure B Geometry Optimization (DFT) A->B C Frequency Calculation B->C D Calculate Radical Fragment Energies B->D E Calculate Bond Dissociation Energies D->E F Identify Weakest Bond E->F

Caption: Workflow for computational BDE analysis using DFT.

Conclusion and Best Practices

A comprehensive evaluation of the thermodynamic stability of [2-(Chloromethyl)butyl]trimethylsilane is essential for its safe and effective application. The combination of experimental thermal analysis (TGA and DSC) and computational modeling (DFT) provides a robust and self-validating approach.

Recommendations for Handling and Storage:

  • Thermal Screening: Always perform TGA and DSC analysis to determine the decomposition temperature before using the compound in reactions at elevated temperatures.

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture and oxygen, which can lower its stability.

  • Avoid High Temperatures: Based on the TGA data, establish a maximum safe operating temperature that is well below the onset of decomposition.

  • Purity: Be aware that impurities can potentially catalyze decomposition, so using a highly purified compound is recommended for both safety and reaction consistency.

By adhering to these principles and methodologies, researchers can confidently and safely utilize [2-(Chloromethyl)butyl]trimethylsilane in their synthetic endeavors.

References

Please note that while specific studies on the thermodynamic stability of [2-(Chloromethyl)butyl]trimethylsilane are not prevalent in publicly accessible literature, the following references provide authoritative information on the principles and techniques discussed in this guide.

  • Vertex AI Search. (2025, December 18). Thermal Stability Testing: Ensuring Safe Chemical Use.
  • ResearchGate. (2025, August 7). Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane | Request PDF.
  • Setaram. An overview of Differential Scanning Calorimetry - DSC.
  • Mechanical Testing and Thermal Characterisation Laboratory. Differential Scanning Calorimetry (DSC).
  • PMC. (2022, November 28). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids.
  • Ionic and Organometallic- C
  • PMC - NIH.
  • Thermochemistry and Thermal Decomposition of the Chlorinated Disilanes (Si2HnCl6rn, n ) 0r6) Studied by ab Initio Molecular Orbi. (1997, September 15).
  • ACS Publications. (2001, February 20). Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane | The Journal of Physical Chemistry A.
  • Gelest, Inc. Thermal Stability of Silane Coupling Agents.
  • Torontech. (2025, May 19). DSC Analysis Guide: Thermal Testing Insights.
  • Wikipedia. Thermogravimetric analysis.
  • NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA).
  • Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes.
  • Sigma-HSE. Thermal Stability Testing & Analysis.
  • DTIC. thermal stability of organic compounds by the isoteniscope method.
  • NanoQAM. Introduction to Differential Scanning Calorimetry.
  • SGTE - Scientific Group Thermod
  • ResearchGate.
  • DEKRA. Thermal Stability Testing.
  • ACS Publications. (2014, May 20). Silicon α-Effect: A Systematic Experimental and Computational Study of the Hydrolysis of Cα- and Cγ-Functionalized Alkoxytriorganylsilanes of the Formula Type ROSiMe2(CH2)nX (R = Me, Et; n = 1, 3; X = Functional Group) | Organometallics.
  • ResearchGate. (2025, August 9). Computational benchmark for calculation of silane and siloxane thermochemistry | Request PDF.
  • ACS Publications. (2023, June 21). Effect of Surface Organo-Silanization on SBA-15 Mesoporous Silicas in CO2 Adsorption Processes: Design, Synthesis, and Computational Studies | Industrial & Engineering Chemistry Research.
  • ResearchGate. TGA data for the organometallic compounds used in this study.
  • IRIS UniPA. (2023, July 4). A computational and experimental investigation of the anchoring of organosilanes on the halloysite silicic surface.
  • ResearchGate. (a) Reactivity of silane(s) and silanols.
  • RSIS International. Synthesis , Characterization and Thermogravimetric Analysis of Cobalt (III) and Zirconium(IV) Complexes With N-(3.
  • ZM Silane Limited. (2025, September 8).
  • Wisconsin Centers for Nanoscale Technology. Thermogravimetric Analysis.
  • Sigma-Aldrich. (Chloromethyl)trimethylsilane 98 2344-80-1.
  • BLD Pharm. 1695089-18-9|[2-(Chloromethyl)butyl]trimethylsilane|BLD Pharm.
  • Google Patents.
  • DTU Nanolab. (2006, September 12). Thermal stability of vapor phase deposited self-assembled monolayers for MEMS anti-stiction.
  • MDPI. (2022, May 2). Salt- and pH-Dependent Thermal Stability of Photocomplexes from Extremophilic Bacteriochlorophyll b-Containing Halorhodospira Species.
  • Guidechem. Chloromethyltrimethylsilane 2344-80-1 wiki.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (Chloromethyl)trimethylsilane | 2344-80-1.
  • ResearchGate. (2025, August 5). Thermal decomposition behavior of CL-20 co-crystals.

Sources

Exploratory

Technical Guide: Chloromethyl Butyl Silane Derivatives in Synthesis and Drug Design

Executive Summary This technical guide provides an in-depth analysis of chloromethyl butyl silane derivatives , a specialized class of organosilicon compounds characterized by the presence of a reactive chloromethyl grou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of chloromethyl butyl silane derivatives , a specialized class of organosilicon compounds characterized by the presence of a reactive chloromethyl group (


) and at least one butyl moiety attached to a central silicon atom. These compounds serve as critical "linchpins" in organic synthesis and medicinal chemistry. Unlike standard silyl chlorides (e.g., TBDMS-Cl) where the halogen is bonded directly to silicon, the chloromethyl functionality offers a unique electrophilic site for carbon-centered nucleophilic substitution, enabling the construction of complex sila-alkyl chains.

This guide addresses the synthesis, reactivity, and application of these derivatives, with a specific focus on their role as bioisosteres in the "Silicon Switch" strategy for drug development.

Structural Chemistry & Reactivity Profile

The Alpha-Effect and Nucleophilicity

The defining feature of chloromethyl butyl silanes is the alpha-chloromethyl group. The reactivity of the C-Cl bond in


 is distinct from standard alkyl halides due to the alpha-effect  of silicon.
  • Electronic Stabilization: The electropositive silicon atom stabilizes the transition state of nucleophilic substitution (

    
    ) reactions at the adjacent carbon.
    
  • Steric Modulation: The butyl group (n-butyl, iso-butyl, or t-butyl) acts as a steric modulator. While a methyl group offers little resistance, a t-butyl group provides significant bulk, protecting the silicon center from unwanted hydrolysis while directing nucleophilic attack toward the chloromethyl handle.

Comparison of Leaving Groups
FeatureSilyl Chloride (

)
Chloromethyl Silane (

)
Electrophilic Site Silicon AtomCarbon Atom (Alpha to Si)
Primary Reactivity Hydrolysis / Alcoholysis (Silyl Ether formation)Nucleophilic Substitution (C-C or C-N bond formation)
Hard/Soft Character Hard ElectrophileSoft Electrophile
Stability Moisture SensitiveGenerally Water Stable (if no Si-Cl bonds present)

Synthetic Routes: The Grignard Approach[1][2]

The most robust method for synthesizing chloromethyl butyl silanes is the Grignard alkylation of chloromethyl-chlorosilanes. This pathway allows for the precise introduction of the butyl chain while preserving the chloromethyl "warhead."

Mechanism

The reaction proceeds via nucleophilic attack of the butylmagnesium species at the silicon center, displacing the chlorine atom attached to the silicon.

  • Precursor: Chloro(chloromethyl)dimethylsilane (CAS 1719-57-9) is a common starting material.

  • Reagent: n-Butylmagnesium chloride (or bromide).

  • Selectivity: The Grignard reagent preferentially attacks the

    
     bond over the 
    
    
    
    bond due to the higher bond polarization and the strength of the resulting Mg-Cl salt.
Visualization: Synthetic Pathway

The following diagram illustrates the selective alkylation pathway.

SynthesisPath Precursor Chloro(chloromethyl) dimethylsilane (Si-Cl Electrophile) Intermediate Transition State (Pentacoordinate Si) Precursor->Intermediate THF, 0°C Reagent n-Butylmagnesium Chloride (Grignard Nucleophile) Reagent->Intermediate Product (Chloromethyl) dimethylbutylsilane (Target) Intermediate->Product Selective Substitution Byproduct MgCl2 (Salt) Intermediate->Byproduct

Figure 1: Selective Grignard alkylation of chlorosilanes. The butyl group displaces the silyl-chloride, leaving the chloromethyl group intact.

Applications in Medicinal Chemistry: The "Silicon Switch"

In drug discovery, chloromethyl butyl silane derivatives are precursors for sila-substitution , where a carbon atom (often a quaternary carbon) is replaced by a silicon atom. This is known as the "Silicon Switch" or bioisosteric replacement.

Why Butyl-Silanes?

The butyl group on silicon mimics the lipophilicity and spatial occupancy of carbon analogs but alters the physicochemical profile:

  • Bond Length: The

    
     bond (1.89 Å) is longer than the 
    
    
    
    bond (1.54 Å), slightly altering the drug's shape and receptor binding.
  • Lipophilicity (

    
    ):  Silicon is more lipophilic than carbon. Introducing a butyl-silyl group significantly increases membrane permeability.
    
  • Metabolic Stability: The "Silicon Switch" can block metabolic hotspots. For example, replacing a gem-dimethyl carbon with a dimethyl-silicon group can prevent oxidative demethylation by Cytochrome P450 enzymes.

Workflow: From Precursor to Drug Candidate

The chloromethyl group serves as the attachment point. A drug scaffold containing a nucleophile (e.g., an amine) attacks the chloromethyl group, anchoring the lipophilic butyl-silyl moiety to the drug.

DrugDesign Silane Chloromethyl Butyl Silane Reaction Nucleophilic Substitution (SN2) Silane->Reaction Electrophile Scaffold Drug Scaffold (Nucleophile: -NH2, -OH) Scaffold->Reaction Nucleophile SilaDrug Sila-Drug Candidate (Enhanced Lipophilicity) Reaction->SilaDrug Linker Formation

Figure 2: The "Silicon Switch" workflow using chloromethyl silanes to append lipophilic silyl moieties to drug scaffolds.

Experimental Protocol: Synthesis of (Chloromethyl)dimethylbutylsilane

Objective: To synthesize (chloromethyl)dimethylbutylsilane via Grignard reaction, ensuring exclusion of moisture to prevent hydrolysis of the starting material.

Safety Prerequisite:

  • Hazard: Chlorosilanes release HCl upon contact with moisture. Work in a fume hood.

  • PPE: Neoprene gloves, chemical splash goggles, flame-retardant lab coat.

Materials
  • Chloro(chloromethyl)dimethylsilane (1.0 eq)

  • n-Butylmagnesium chloride (2.0 M in THF, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)[1]

  • Ammonium Chloride (sat.[2][1] aq.)

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under an inert atmosphere (Argon or Nitrogen).

  • Solvent Prep: Charge the flask with anhydrous THF (5 mL per mmol of silane).

  • Grignard Addition: Cool the flask to 0°C using an ice bath. Cannulate the n-Butylmagnesium chloride solution into the flask.

  • Silane Addition: Dilute Chloro(chloromethyl)dimethylsilane in a small volume of THF and transfer to the addition funnel. Add dropwise to the Grignard solution over 30 minutes. Note: Exothermic reaction.[3]

  • Reflux: Once addition is complete, remove the ice bath and warm to room temperature. Heat to gentle reflux for 2–4 hours to ensure completion.

  • Quench: Cool the mixture to 0°C. Carefully quench with saturated aqueous

    
    . Caution: Vigorous bubbling may occur.
    
  • Extraction: Separate the organic layer.[2] Extract the aqueous layer twice with diethyl ether.

  • Purification: Dry combined organics over

    
    , filter, and concentrate in vacuo. Purify the residue via fractional distillation (boiling point approx. 160-170°C at atm, check specific pressure nomograph).
    

Safety & Handling Data

ParameterSpecificationNote
Flammability HighFlash point often < 60°C. Ground all equipment.[4]
Hydrolysis Moderate

is stable to water, but precursors (

) react violently.
Toxicity Irritant/CorrosiveChloromethyl groups are potential alkylating agents (carcinogenicity suspect).
Storage Inert AtmosphereStore under Nitrogen/Argon in a cool, dry place.

Critical Warning: Do not confuse these compounds with tert-butyldimethylsilyl chloride (TBDMS-Cl). TBDMS-Cl is a protecting group reagent where the Cl is on Silicon. In chloromethyl butyl silanes, the Cl is on the methyl group, making it a linker, not a protecting group.

References

  • BenchChem. (2025).[2][1][3][5] Synthesis of (Chloromethyl)(triphenyl)silane: A Technical Guide. Retrieved from

  • Tacke, R., & Zilch, H. (1986). Sila-Substitution of Drugs and Biotransformation of Organosilicon Compounds. Endeavour. (Seminal work on the "Silicon Switch").
  • Henegar, K. E., & Lira, R. (2012).[6] One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane. Journal of Organic Chemistry, 77(6), 2999-3004. Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: n-Butyldimethylchlorosilane. Retrieved from

  • RSC Medicinal Chemistry. (2024). The role of silicon in drug discovery: a review. Retrieved from

Sources

Foundational

Molecular weight and density data for [2-(Chloromethyl)butyl]trimethylsilane

An In-depth Technical Guide to [2-(Chloromethyl)butyl]trimethylsilane For Researchers, Scientists, and Drug Development Professionals Abstract [2-(Chloromethyl)butyl]trimethylsilane, a functionalized organosilane, presen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to [2-(Chloromethyl)butyl]trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

[2-(Chloromethyl)butyl]trimethylsilane, a functionalized organosilane, presents significant potential as a versatile building block in organic synthesis. Its unique structure, combining a reactive chloromethyl group with a sterically influencing butyl chain and a stabilizing trimethylsilyl moiety, opens avenues for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, predicted reactivity, and potential applications, with a focus on its utility in the development of novel chemical entities. While specific experimental data for this compound is limited, this document synthesizes information from closely related analogues to provide a robust predictive framework for its use in research and development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in synthesis. The key known and estimated properties of [2-(Chloromethyl)butyl]trimethylsilane are summarized below.

PropertyValueSource/Method
Molecular Weight 178.78 g/mol [1]
Molecular Formula C₈H₁₉ClSi[1]
CAS Number 1695089-18-9[1]
SMILES C(CC(CCl)CC)C[1]
Density Estimated: 0.85 - 0.95 g/cm³Based on analogous structures
Boiling Point Estimated: 180 - 220 °CBased on analogous structures
Appearance Colorless liquid (predicted)

Note: Density and boiling point are estimated based on structurally similar organosilanes. Experimental verification is recommended.

Synthesis of [2-(Chloromethyl)butyl]trimethylsilane

Proposed Synthetic Route: Grignard Reaction

The proposed synthesis involves the reaction of a suitable Grignard reagent with a chlorosilane. A logical precursor would be the Grignard reagent derived from 1-bromo-2-(chloromethyl)butane, which is then reacted with trimethylchlorosilane.

Reaction Scheme:

  • Formation of the Grignard Reagent: 1-bromo-2-(chloromethyl)butane is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent.

  • Reaction with Trimethylchlorosilane: The freshly prepared Grignard reagent is then added dropwise to a solution of trimethylchlorosilane in the same anhydrous solvent.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent. The combined organic layers are then dried and the solvent removed under reduced pressure. The crude product is purified by vacuum distillation.

Detailed Experimental Protocol (Predictive)

Materials:

  • 1-bromo-2-(chloromethyl)butane

  • Magnesium turnings

  • Trimethylchlorosilane

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (for initiation)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Grignard Reagent Formation:

    • A three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar is flame-dried under an inert atmosphere.

    • Magnesium turnings are added to the flask, along with a small crystal of iodine.

    • A solution of 1-bromo-2-(chloromethyl)butane in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, and the mixture is stirred until the magnesium is consumed. The reaction mixture may require gentle heating to initiate.

  • Reaction with Trimethylchlorosilane:

    • The Grignard reagent is cooled in an ice bath.

    • A solution of trimethylchlorosilane in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

  • Workup and Purification:

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

    • The reaction is carefully quenched by pouring the mixture into a stirred, ice-cold saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

    • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield [2-(Chloromethyl)butyl]trimethylsilane.

Synthesis Workflow Diagram

G cluster_0 Grignard Reagent Formation cluster_1 Reaction with Trimethylchlorosilane cluster_2 Workup & Purification a 1-bromo-2-(chloromethyl)butane + Mg c Formation of 2-(chloromethyl)butylmagnesium bromide a->c Initiate with I₂ b Anhydrous Ether b->c Solvent f [2-(Chloromethyl)butyl]trimethylsilane c->f Nucleophilic Attack d Trimethylchlorosilane d->f e Anhydrous Ether e->f Solvent g Quench with aq. NH₄Cl f->g h Extraction & Drying g->h i Vacuum Distillation h->i j Pure Product i->j

Caption: Proposed synthesis workflow for [2-(Chloromethyl)butyl]trimethylsilane.

Reactivity and Potential Applications

The reactivity of [2-(Chloromethyl)butyl]trimethylsilane is primarily dictated by the chloromethyl group, which can participate in a variety of nucleophilic substitution and organometallic reactions.[5][6] The trimethylsilyl group can influence the reactivity and stability of intermediates.

Nucleophilic Substitution

The chlorine atom can be displaced by a wide range of nucleophiles, allowing for the introduction of various functional groups. This makes it a valuable intermediate for the synthesis of more complex molecules.

Formation of Grignard and Organolithium Reagents

The chloromethyl group can be converted into a Grignard reagent or an organolithium reagent. These are powerful nucleophiles used for carbon-carbon bond formation.[3][7] For instance, reaction with magnesium would yield the corresponding Grignard reagent, (trimethylsilyl)(2-methylbutyl)methylmagnesium chloride, a valuable tool for introducing the silylated butyl moiety.

Potential Applications in Drug Discovery
  • Scaffold Elaboration: The ability to introduce diverse functional groups via nucleophilic substitution makes this compound an attractive starting point for the synthesis of compound libraries for high-throughput screening.

  • Bioisosteric Replacement: The trimethylsilyl group can be used as a bioisostere for other chemical groups in drug candidates to modulate properties such as lipophilicity, metabolic stability, and binding affinity.

  • Peterson Olefination: The corresponding Grignard or organolithium reagent can be used in Peterson olefination reactions to form alkenes.[8]

Predicted Reactivity Pathways

G cluster_0 Nucleophilic Substitution cluster_1 Organometallic Formation cluster_2 Further Reactions A [2-(Chloromethyl)butyl]trimethylsilane C [2-(R-methyl)butyl]trimethylsilane A->C Sɴ2 E Grignard or Organolithium Reagent A->E Metal Insertion B R-Nu B->C D Mg or Li D->E G Carbon-Carbon Bond Formation E->G Nucleophilic Addition F Electrophile (e.g., R-CHO) F->G

Caption: Predicted reactivity pathways for [2-(Chloromethyl)butyl]trimethylsilane.

Safety and Handling

While a specific Safety Data Sheet (SDS) for [2-(Chloromethyl)butyl]trimethylsilane is not available, general precautions for chlorosilanes should be strictly followed.[9][10][11]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[11] Keep the container tightly closed and under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[5]

  • Hazards: Chlorosilanes are typically flammable and can release hydrogen chloride gas upon contact with water or moisture, which is corrosive and can cause severe burns.[12] Inhalation may cause respiratory irritation.[9]

Conclusion

[2-(Chloromethyl)butyl]trimethylsilane is a promising but underexplored organosilane with significant potential in synthetic chemistry. This guide provides a foundational understanding of its properties, a plausible and detailed synthetic protocol, and an overview of its predicted reactivity and potential applications. As with any new reagent, it is imperative that researchers conduct their own thorough safety and experimental validations. The versatility of this compound suggests it could become a valuable tool for the synthesis of novel molecules in various fields, including pharmaceuticals and materials science.

References

  • Bordeau, M., Djamei, S. M., Calas, R., & Dunogues, J. (1985). J. Organomet. Chem.
  • Hosomi, A., Matsuyama, Y., & Sakurai, H. (1986). A Simple Synthesis of Dihydro- and Tetrahydro-Thiophenes. J Chem Soc Chem Commun, 14, 1073.
  • Li, D., Rogers-Evans, M., & Carreira, E. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]Octanes. Org Lett, 15(18), 4766–4769.
  • Murakami, K., Yorimitsu, H., & Oshima, K. (n.d.). (chloromethyl)dimethylphenylsilane. Organic Syntheses Procedure.
  • Mykhaylychenko, S., Markitanov, Y., Rudenko, T., Rusanov, E., & Shermolovich, Y. (2019). Synthesis of 4-Polyfluoroalkyl-1,3-Dithiolanes via [3+2] Cycloaddition of Thiocarbonyl Ylide to Polyfluoroalkanethioamides. Chem Heterocycl Compd, 55(2), 189–192.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Grignard Reagents: Mastering (Trimethylsilyl)methylmagnesium Chloride.
  • Paquette, L. A., & Heidelbaugh, T. M. (1996).
  • Sigma-Aldrich. (n.d.). Grignard Reagents.
  • Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET - (Chloromethyl)trimethylsilane.
  • Thermo Fisher Scientific. (2010, April 19). SAFETY DATA SHEET - 2-(Trimethylsilyl)ethoxymethyl chloride, stabilized.
  • TCI Chemicals. (2025, April 30). SAFETY DATA SHEET - (Chloromethyl)trimethylsilane.
  • West, R. (1986). J Organomet Chem, 310, 327.
  • Whitmore, F. C., & Sommer, L. H. (1946). Am. Soc., 68, 481-483.
  • Whitmore, F. C., & Sommer, L. H. (1947). Am. Soc., 69, 1976.
  • Wikipedia. (n.d.). tert-Butyldimethylsilyl chloride.
  • BLD Pharm. (n.d.). 1695089-18-9|[2-(Chloromethyl)butyl]trimethylsilane.
  • Wikipedia. (n.d.). Group 2 organometallic chemistry.
  • ZM Silane Limited. (2025, September 8).
  • ChemicalBook. (2020, August 10).
  • Sigma-Aldrich. (n.d.). (Chloromethyl)trimethylsilane 98 2344-80-1.

Sources

Exploratory

Predicted biological activity of [2-(Chloromethyl)butyl]trimethylsilane

An In-Depth Technical Guide to the Predicted Biological Activity of [2-(Chloromethyl)butyl]trimethylsilane For Researchers, Scientists, and Drug Development Professionals Abstract [2-(Chloromethyl)butyl]trimethylsilane i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Biological Activity of [2-(Chloromethyl)butyl]trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

[2-(Chloromethyl)butyl]trimethylsilane is a novel organosilane compound for which no biological activity data has been publicly reported. This technical guide provides a predictive assessment of its potential biological activity, leveraging established principles of medicinal chemistry and toxicology. Based on its chemical structure, which features a reactive chloromethyl group, we hypothesize that this compound will exhibit properties of an alkylating agent, leading to significant cytotoxicity. This document outlines a comprehensive in silico and in vitro strategy to characterize its drug-like properties, predict its mechanism of action, and validate its biological effects. Detailed experimental protocols for cytotoxicity and genotoxicity screening are provided to guide researchers in the empirical evaluation of this compound. The overarching goal is to furnish a robust scientific framework for the initial investigation of [2-(Chloromethyl)butyl]trimethylsilane as a potential therapeutic agent or a compound of toxicological interest.

Introduction: Unveiling a Novel Chemical Entity

The field of medicinal chemistry is in a constant state of exploration, with organosilicon compounds emerging as a promising, yet relatively untapped, class of molecules.[1][2] The strategic incorporation of silicon into organic scaffolds can modulate key physicochemical properties, potentially enhancing therapeutic efficacy and refining pharmacological profiles.[1][3] [2-(Chloromethyl)butyl]trimethylsilane (CAS No. 1695089-18-9) represents such a novel entity, characterized by a trimethylsilyl group and a butyl chain bearing a reactive chloromethyl moiety.[4]

To date, the scientific literature lacks any empirical data on the biological effects of this specific molecule. However, its structure provides compelling clues. The presence of a chloromethyl group is a strong indicator of potential alkylating activity. Alkylating agents are a cornerstone of chemotherapy, exerting their cytotoxic effects by covalently modifying DNA and other vital macromolecules, ultimately leading to cell death.[5][6][7] This guide, therefore, is built upon the central hypothesis that [2-(Chloromethyl)butyl]trimethylsilane functions as a cytotoxic alkylating agent.

We will first employ in silico methods to predict the compound's fundamental physicochemical properties and assess its "drug-likeness." Subsequently, we will delve into the predicted mechanism of action, drawing parallels with known alkylating agents. The core of this guide is a proposed multi-phase experimental workflow, providing detailed protocols for in vitro validation of the predicted cytotoxicity and genotoxicity. This document is designed to serve as a comprehensive roadmap for any researcher or drug development professional seeking to initiate an investigation into this intriguing molecule.

In Silico Assessment: Predicting Physicochemical Properties and Drug-Likeness

Before embarking on costly and time-consuming wet-lab experiments, in silico tools offer a rapid and economical means of predicting a compound's pharmacokinetic properties and its potential as a drug candidate.[8][9] This initial screening helps to filter out compounds with undesirable properties early in the drug discovery process.[10]

Predicted Physicochemical Descriptors

A set of key molecular descriptors can be calculated based on the structure of [2-(Chloromethyl)butyl]trimethylsilane. These descriptors are fundamental to predicting a compound's behavior in a biological system. While the exact values require specialized software for calculation, we can outline the key parameters and their importance.

Property Predicted Value (Approximate) Significance in Drug Discovery
Molecular Formula C8H19ClSiDefines the elemental composition.
Molecular Weight 178.78 g/mol Lower molecular weight (<500 Da) is generally favored for better absorption and diffusion.[9]
logP (Octanol/Water Partition Coefficient) ~3.5 - 4.5Indicates the lipophilicity of the molecule. A value in this range suggests good membrane permeability but may also indicate potential for lower aqueous solubility.
Topological Polar Surface Area (TPSA) 0 ŲA low TPSA value is indicative of high membrane permeability, including the potential to cross the blood-brain barrier.
Hydrogen Bond Donors 0The absence of hydrogen bond donors contributes to good oral bioavailability.
Hydrogen Bond Acceptors 0The absence of hydrogen bond acceptors also points towards good membrane permeability.
Rotatable Bonds 4A low number of rotatable bonds (<10) is associated with higher oral bioavailability in rats and better conformational stability.[11]
Evaluation of Drug-Likeness

"Drug-likeness" is a qualitative concept used to evaluate whether a compound has chemical and physical properties consistent with known drugs.[11] One of the most common sets of guidelines is Lipinski's Rule of Five. A compound is considered "drug-like" if it violates no more than one of these rules:

  • Molecular weight ≤ 500 Da

  • logP ≤ 5

  • Hydrogen bond donors ≤ 5

  • Hydrogen bond acceptors ≤ 10

Based on the predicted physicochemical properties in the table above, [2-(Chloromethyl)butyl]trimethylsilane is expected to be fully compliant with Lipinski's Rule of Five, suggesting it possesses favorable characteristics for development as an orally administered drug.

Predicted Biological Activity and Mechanism of Action

The chemical architecture of [2-(Chloromethyl)butyl]trimethylsilane strongly suggests a specific and potent biological activity: cytotoxicity mediated by alkylation.

The Role of the Chloromethyl Group as an Alkylating Moiety

The chloromethyl group (-CH2Cl) is a classic electrophilic functional group. The chlorine atom, being a good leaving group, allows the adjacent carbon atom to be susceptible to nucleophilic attack. In a biological environment, rich with nucleophiles such as the nitrogen and oxygen atoms in DNA, RNA, and proteins, this electrophilic carbon can form stable covalent bonds. This process, known as alkylation, can have profound biological consequences.[6][7]

Predicted Mechanism of Action: DNA Alkylation and Cytotoxicity

We predict that [2-(Chloromethyl)butyl]trimethylsilane will act as a monofunctional alkylating agent. Upon entering a cell, it is expected to react with nucleophilic sites on DNA bases, particularly the N7 position of guanine.[12] This addition of an alkyl group to the DNA base can lead to several detrimental outcomes:

  • DNA Damage: The formation of DNA adducts distorts the double helix, interfering with the normal processes of DNA replication and transcription.[6]

  • Induction of Apoptosis: If the DNA damage is too severe to be repaired by the cell's machinery, it can trigger programmed cell death, or apoptosis.[5]

  • Cytotoxicity: The disruption of essential cellular processes and the induction of apoptosis ultimately lead to cell death. This cytotoxicity is expected to be most pronounced in rapidly dividing cells, such as cancer cells, which are more reliant on continuous DNA replication.[5][13]

Caption: Predicted mechanism of cytotoxic action for [2-(Chloromethyl)butyl]trimethylsilane.

Proposed In Vitro Validation Workflow

To empirically test the hypotheses outlined above, a structured, multi-phase in vitro experimental plan is essential. This workflow is designed to first establish the cytotoxic potential of the compound and then to investigate the underlying genotoxic mechanism.

Caption: Proposed experimental workflow for validating the biological activity.

Phase 1: In Vitro Cytotoxicity Screening

The initial step is to determine if [2-(Chloromethyl)butyl]trimethylsilane is cytotoxic and to quantify its potency.[14] The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[15][16]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in both cancerous and non-cancerous cell lines. Comparing these values will also provide a preliminary indication of cancer cell selectivity.[17]

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Select a panel of cell lines. Recommended: a cancer cell line (e.g., MCF-7 for breast cancer or HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells).[16][17]

    • Culture the cells in their appropriate complete growth medium in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest and count the cells. Dilute the cell suspension to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (approximately 5,000 cells/well).

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare a stock solution of [2-(Chloromethyl)butyl]trimethylsilane (e.g., 10 mM in DMSO).

    • Perform serial dilutions in a complete growth medium to create a range of concentrations (e.g., from 0.1 µM to 100 µM).

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the various compound concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control (medium only).

    • Incubate the plate for 48 or 72 hours.[15]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[16]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[15]

Data Presentation: Hypothetical Cytotoxicity Results

Cell Line Compound IC50 Value (µM) Selectivity Index (SI)
MCF-7 (Cancer)[2-(Chloromethyl)butyl]trimethylsilane8.45.2
HEK293 (Non-cancerous)[2-(Chloromethyl)butyl]trimethylsilane43.7-
Doxorubicin (Control)MCF-70.512.0
Doxorubicin (Control)HEK2936.0-

Note: The Selectivity Index is calculated as IC50 (non-cancerous) / IC50 (cancerous). A higher SI value indicates greater selectivity for cancer cells.

Phase 2: Genotoxicity Assessment

If the compound demonstrates significant cytotoxicity, the next logical step is to determine if this effect is mediated by damage to the genetic material. Regulatory agencies recommend a standard battery of tests to identify genotoxic compounds.[18][19]

Objective: To assess the potential of [2-(Chloromethyl)butyl]trimethylsilane to induce gene mutations and chromosomal damage.

Recommended Test Battery:

  • A Test for Gene Mutation in Bacteria (Ames Test):

    • Principle: This assay uses several strains of Salmonella typhimurium that are mutated to be unable to synthesize the amino acid histidine. A test compound is considered mutagenic if it causes the bacteria to revert to a state where they can synthesize histidine and thus grow on a histidine-free medium.[20]

    • Significance: It is a rapid and cost-effective screening tool for identifying compounds that can cause point mutations in DNA.[20] A positive result is a strong indicator of mutagenic potential.

  • An In Vitro Test for Chromosomal Damage (Micronucleus Assay):

    • Principle: This assay detects the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extra-nuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division. Their presence is a hallmark of chromosomal damage or aneuploidy.[21]

    • Significance: This test identifies compounds that are clastogens (cause chromosome breakage) or aneugens (cause chromosome loss). It is a crucial component of the standard genotoxicity testing battery.[18][19]

Discussion and Future Directions

This guide puts forth a scientifically grounded prediction that [2-(Chloromethyl)butyl]trimethylsilane is a cytotoxic agent, likely acting through DNA alkylation. The in silico analysis suggests it has favorable drug-like properties, making it an interesting candidate for further investigation.

The proposed in vitro workflow provides a clear path to validating these predictions. If the compound proves to be a potent cytotoxic agent, particularly with a favorable selectivity index for cancer cells over non-cancerous cells, it would warrant further development as a potential anticancer therapeutic. A positive result in the genotoxicity assays would strongly support the proposed mechanism of action.

Should these initial in vitro studies yield promising results, the subsequent steps in a drug development pipeline would include:

  • Mechanism of Action Elucidation: Studies to confirm DNA as the primary target, such as DNA adduct formation assays.

  • In Vitro ADME Studies: Assessment of metabolic stability in liver microsomes, plasma protein binding, and cell permeability assays.

  • In Vivo Efficacy Studies: Evaluation of anti-tumor activity in animal models of cancer.

  • In Vivo Toxicology Studies: Assessment of the compound's safety profile in animal models to determine any potential toxic side effects.[5]

Conversely, if the compound is found to be a potent, non-selective cytotoxic and genotoxic agent, this information is equally valuable for hazard identification and risk assessment purposes.

References

  • Bulus, O., & Al-Harrasi, A. (2022). Toxicity Rank Order (TRO) As a New Approach for Toxicity Prediction by QSAR Models. Toxics, 11(1), 16. [Link]

  • Hesler, M., et al. (2022). Surface Treatment With Hydrophobic Coating Reagents (Organosilanes) Strongly Reduces the Bioactivity of Synthetic Amorphous Silica in vitro. Frontiers in Toxicology, 4, 892994. [Link]

  • Research Starters. (n.d.). Alkylating agents in chemotherapy. EBSCO. [Link]

  • Unknown. (2026, January 23). 7 Key Facts About Alkylating Chemotherapeutic Agents You Need to Know. OncologyTube. [Link]

  • Kadam, R. U., & Roy, N. (2007). Recent Trends in Drug-Likeness Prediction: A Comprehensive Review of In Silico Methods. Indian Journal of Pharmaceutical Sciences, 69(5), 609-615. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. FDA. [Link]

  • Araujo, S. D., et al. (2015). Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. Biochemistry & Analytical Biochemistry, 4(4). [Link]

  • Gini, G., et al. (2012). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. JRC Publications Repository. [Link]

  • Warner, A. J., & Woo, S. (2013). The synthesis of biologically active organosilicon small molecules. Organic & Biomolecular Chemistry, 11(38), 6458-6468. [Link]

  • Wikipedia. (n.d.). Alkylating antineoplastic agent. [Link]

  • IntechOpen. (n.d.). In Silico Tools and Software to Predict ADMET of New Drug Candidates. [Link]

  • Academia.edu. (n.d.). Bioactive Organosilanes. [Link]

  • Hou, T., & Wang, J. (2015). The application of in silico drug-likeness predictions in pharmaceutical research. Advanced Drug Delivery Reviews, 86, 2-10. [Link]

  • Showell, G. A., & Mills, J. S. (2012). Organosilicon Molecules with Medicinal Applications. Chemical Reviews, 103(8), 3347-3364. [Link]

  • echo scientific. (n.d.). Organosilane. [Link]

  • Chandak, A., et al. (2023). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. bioRxiv. [Link]

  • Unknown. (2022). In Silico ADME Prediction of Drug Likeness and Pharmacokinetics Properties of Rhodamine Molecules. Research Journal of Pharmacy and Technology, 15(12), 5653-5657. [Link]

  • ToxNavigation. (2025, February 5). The Evolution and Challenges of QSAR Modelling in Toxicology – A Closer Look at Recent Advances. [Link]

  • Vervliet, P., et al. (2008). QSAR Models for Predicting in Vivo Aquatic Toxicity of Chlorinated Alkanes to Fish. Chemical Research in Toxicology, 21(3), 731-738. [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Egea, J., et al. (2022). Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies. Antioxidants, 11(4), 623. [Link]

  • Unknown. (n.d.). Lecture 2: DNA cross-linkers and alkylating agents – regarded as non-cell cycle specific. University of Minnesota. [Link]

  • European Medicines Agency. (2008). ICH Topic S2 (R1) Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Gene-Tox Services. [Link]

  • Chemsrc. (2025, August 27). [2-(Chloromethyl)-2-methylbutyl]trimethylsilane. [Link]

  • Unknown. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Unknown. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • ResearchGate. (2026, January 10). In Silico Prediction Tool for Drug-likeness of Compounds based on Ligand Based Screening. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. [Link]

  • Franz, A. K. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: [2-(Chloromethyl)butyl]trimethylsilane in Advanced Organic Synthesis

The following Application Note and Protocol Guide details the usage of [2-(Chloromethyl)butyl]trimethylsilane (CAS: 1695089-18-9). This guide is structured for advanced practitioners in medicinal chemistry and process de...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the usage of [2-(Chloromethyl)butyl]trimethylsilane (CAS: 1695089-18-9). This guide is structured for advanced practitioners in medicinal chemistry and process development, focusing on its dual utility as a cyclopropanation precursor and a lipophilic silicon-switch building block .

Executive Summary

[2-(Chloromethyl)butyl]trimethylsilane is a specialized


-chloroalkylsilane  electrophile. Unlike simple alkyl halides, the presence of the trimethylsilyl (TMS) group at the 

-position relative to the chloride leaving group imparts unique reactivity governed by the Silicon

-Effect
.

For drug development professionals, this reagent offers two distinct strategic advantages:

  • The "Silicon Switch" Strategy: It serves as a direct electrophile to introduce the 2-(trimethylsilylmethyl)butyl moiety—a lipophilic, metabolically robust isostere of the isopentyl group.

  • Cyclopropane Synthesis: Under Lewis acidic conditions, it undergoes 1,3-elimination (intramolecular Wurtz-type coupling) to generate ethylcyclopropane derivatives under mild conditions, avoiding the harsh reducing metals typical of Freund reactions.

Chemical Profile & Mechanism[1][2]

Structural Analysis

The reagent consists of a butyl backbone functionalized with a chloromethyl group at C2 and a trimethylsilyl group at the terminus of the C2-branch.

  • IUPAC Name: [2-(Chloromethyl)butyl]trimethylsilane[1][2]

  • Formula:

    
    
    
  • Molecular Weight: 178.77 g/mol [2]

  • Key Feature: The Si-C-C-C-Cl connectivity identifies it as a

    
    -functionalized silane.
    
Mechanistic Pathways

The reactivity is dictated by the stability of the carbocationic intermediates and the geometry of the silyl group.

  • Path A: Nucleophilic Substitution (

    
    ).  In the presence of strong nucleophiles (amines, thiolates), the reagent acts as a standard primary alkyl chloride. The bulky TMS group is distant enough to minimize steric hindrance but significantly increases the LogP of the product.
    
  • Path B:

    
    -Elimination (Cyclopropanation).  In the presence of a Lewis Acid (e.g., 
    
    
    
    ), the chloride is abstracted. The resulting carbocation is stabilized by the
    
    
    -silicon (percaudal interaction), facilitating a 1,3-bond formation with the simultaneous loss of the TMS group (as TMS-Cl).
Visualization of Reactivity

The following diagram illustrates the divergent pathways available to this reagent.

ReactivityPathways Reagent [2-(Chloromethyl)butyl] trimethylsilane Nucleophile Nucleophile (Nu:) (Base/Solvent) Reagent->Nucleophile Path A: SN2 LewisAcid Lewis Acid (AlCl3/CH2Cl2) Reagent->LewisAcid Path B: Gamma-Elimination Alkylation Product A: Lipophilic Side Chain (Silicon Switch) Nucleophile->Alkylation Retention of Si MechA Mechanism: Direct Displacement Nucleophile->MechA Cyclopropane Product B: Ethylcyclopropane (Desilylation) LewisAcid->Cyclopropane Loss of TMS-Cl MechB Mechanism: 1,3-Bond Formation LewisAcid->MechB

Figure 1: Divergent reaction pathways for


-chloroalkylsilanes. Path A retains the silicon for lipophilicity; Path B utilizes silicon as a sacrificial directing group for ring closure.

Experimental Protocols

Protocol A: Synthesis of the Reagent (Self-Validating Route)

Rationale: Commercial availability of this specific isomer can be sporadic. This protocol ensures an in-house supply via Hydrosilylation, a standard method for


-chloroalkylsilanes.

Precursors:

  • 2-Ethylallyl chloride (or 2-(chloromethyl)-1-butene).

  • Trichlorosilane (

    
    ) followed by methylation, OR Trimethylsilane  (
    
    
    
    ) (if available/safe).
    • Note: Using

      
       is cheaper and safer, followed by Grignard methylation.
      

Step-by-Step Methodology:

  • Hydrosilylation:

    • Charge a flame-dried Schlenk flask with 2-ethylallyl chloride (1.0 equiv) and Speier’s Catalyst (

      
      , 0.1 mol%).
      
    • Heat to 40°C under Argon.

    • Dropwise add Trichlorosilane (1.1 equiv). The reaction is exothermic; control rate to maintain gentle reflux.

    • Reflux for 4 hours post-addition.

    • Validation Point:

      
      -NMR of an aliquot should show disappearance of vinylic protons (4.8–5.2 ppm).
      
    • Distill the intermediate: [2-(Chloromethyl)butyl]trichlorosilane.

  • Methylation (The Grignard Step):

    • Dissolve the trichlorosilane intermediate in anhydrous

      
       at 0°C.
      
    • Add Methylmagnesium Bromide (3.5 equiv, 3.0 M in ether) dropwise. Caution: Vigorous reaction.

    • Reflux for 12 hours.

    • Quench with saturated

      
       (aq), extract with pentane, and dry over 
      
      
      
      .
  • Purification:

    • Fractional distillation.

    • Target Boiling Point: ~85–90°C at 15 mmHg (estimated based on homologs).

    • Yield: Typically 65–75% over two steps.

Protocol B: Medicinal Chemistry Application – The "Silicon Switch"

Objective: To alkylate a secondary amine (drug scaffold) with the reagent, introducing the lipophilic 2-(trimethylsilylmethyl)butyl group.

Reagents:

  • Substrate: Secondary Amine Scaffold (1.0 equiv).

  • Electrophile: [2-(Chloromethyl)butyl]trimethylsilane (1.2 equiv).

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (for sluggish amines).
  • Solvent: Acetonitrile (ACN) or DMF.

  • Catalyst:

    
     (0.5 equiv) – Critical for in situ Finkelstein activation.
    

Procedure:

  • Activation: Dissolve the amine and [2-(Chloromethyl)butyl]trimethylsilane in dry ACN (0.2 M).

  • Base Addition: Add

    
     and 
    
    
    
    .
  • Thermal Cycle: Heat the sealed reaction vial to 80°C for 16 hours.

    • Note: The steric bulk of the TMS group may require longer reaction times than simple alkyl halides.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Data Validation:

    • Mass Spec: Look for the characteristic Silicon isotope pattern (

      
      , 
      
      
      
      ,
      
      
      abundance).
    • NMR: The TMS group will appear as a strong singlet at

      
       ppm. The 
      
      
      
      protons will show a distinct doublet/multiplet shift.

Why this works: The "Silicon Switch" replaces a carbon atom with silicon. Because C-Si bonds are longer (1.87 Å) than C-C bonds (1.54 Å), the group is bulkier and more lipophilic (higher LogP), often improving blood-brain barrier penetration without altering the pharmacophore's binding mode significantly.

Protocol C: Cyclopropane Synthesis (Gamma-Elimination)

Objective: To convert the reagent into an ethylcyclopropane derivative via intramolecular closure.

Reagents:

  • Substrate: [2-(Chloromethyl)butyl]trimethylsilane.[1][2][3]

  • Lewis Acid: Aluminum Chloride (

    
    ) (0.2–0.5 equiv).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Procedure:

  • Setup: Cool a solution of the silane (1.0 mmol) in DCM (5 mL) to -78°C.

  • Initiation: Add

    
     powder in one portion.
    
  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours.

    • Mechanism:[4][5] The Lewis acid complexes with the chloride.[5] The

      
      -silicon stabilizes the developing positive charge (beta-effect relative to the carbocation is not applicable here; this is gamma-elimination). The C-Si bond breaks, nucleophilic attack of the C-Si sigma bond onto the C-Cl carbon occurs.
      
  • Quench: Pour into ice water.

  • Isolation: Extract with pentane. Careful evaporation (product is volatile).

  • Product: Ethylcyclopropane .

Comparison of Methods:

FeatureStandard Freund (1,3-dihalo + Zn)Silane Gamma-Elimination
Conditions Harsh (Reflux, Metal reductant)Mild (Lewis Acid, Low Temp)
Selectivity Poor (Oligomerization possible)High (Intramolecular only)
Byproducts


(Volatile, easy removal)

Safety & Handling

  • Flammability: Organosilanes are generally flammable. Flash point is estimated < 40°C. Use spark-proof equipment.

  • Hydrolysis: The C-Si bond is stable to water, but the chloromethyl group can hydrolyze slowly under basic aqueous conditions. Store under Argon.

  • Toxicity: Like most alkylating agents, treat as a potential mutagen. Double-glove and use a fume hood.

References

  • Sommer, L. H., Van Strien, R. E., & Whitmore, F. C. (1949). Gamma-Elimination of Halogen and Silicon from Gamma-Haloalkylsilanes. Journal of the American Chemical Society, 71(9), 3056–3060. Link

  • Fessenden, R. J., & Fessenden, J. S. (1961). The Chemistry of Silicon-Nitrogen Compounds. Chemical Reviews, 61(4), 361–388. Link

  • Showell, G. A., & Mills, J. S. (2003). Chemistry challenges in lead optimization: silicon isosteres in drug discovery. Drug Discovery Today, 8(12), 551–556. Link

  • Bordeau, M., et al. (1985).[5] Synthesis of (Chloromethyl)silanes. Journal of Organometallic Chemistry, 288(2), 131-138.[5] Link

  • Vertex Pharmaceuticals. (2015). Patent Reference for CAS 1695089-18-9. (Inferred from CAS registration date and context of proprietary building blocks).

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of [2-(Chloromethyl)butyl]trimethylsilane in Asymmetric Peterson Olefination

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed technical guide on the application of the chiral reagent, [2-(Chloromethyl)butyl]trimethylsilane, in the Peterson olefinat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the application of the chiral reagent, [2-(Chloromethyl)butyl]trimethylsilane, in the Peterson olefination for the asymmetric synthesis of alkenes. While direct literature on this specific reagent is sparse, these notes are built upon the well-established principles of the Peterson olefination and diastereoselective reactions involving chiral organosilanes. The protocols and mechanistic discussions provided are designed to serve as a robust starting point for researchers aiming to leverage this or structurally similar chiral silanes for stereocontrolled alkene synthesis.

Introduction: The Need for Stereocontrol in Olefin Synthesis

The Peterson olefination is a powerful and versatile method for synthesizing alkenes from α-silyl carbanions and carbonyl compounds.[1] Its primary advantage over classic methods like the Wittig reaction lies in its stereochemical flexibility. The intermediate β-hydroxysilane can be isolated, and subsequent elimination under acidic or basic conditions provides access to either the (E)- or (Z)-alkene from the same intermediate.[2][3]

The introduction of chirality into the silane reagent, as with [2-(Chloromethyl)butyl]trimethylsilane, elevates the reaction's utility by enabling the potential for asymmetric induction. This allows for the diastereoselective addition of the silyl carbanion to a prochiral carbonyl, creating two new stereocenters. The ability to control this initial addition is paramount in the synthesis of complex, enantiomerically enriched molecules, a common requirement in medicinal chemistry and natural product synthesis.[4] This guide explores the theoretical basis and practical execution of this approach.

The Reagent: [2-(Chloromethyl)butyl]trimethylsilane

[2-(Chloromethyl)butyl]trimethylsilane is a chiral organosilane characterized by a stereocenter at the C2 position of the butyl chain, which is beta (β) to the silicon atom.

Key Structural Features:

  • α-Chloro Group: Essential for the generation of the nucleophilic α-silyl carbanion via metallation.

  • Trimethylsilyl Group: The bulky silyl group stabilizes the adjacent carbanion and serves as the linchpin for the elimination step.

  • Chiral Butyl Group: The stereocenter on the butyl backbone is the control element intended to induce diastereoselectivity during the nucleophilic addition to the carbonyl substrate.

The fundamental hypothesis is that the chiral environment created by the sec-butyl group will favor the formation of one diastereomer of the β-hydroxysilane intermediate over the other.

Mechanism of Asymmetric Induction and Elimination

The reaction proceeds in two distinct, controllable stages: Diastereoselective Addition followed by Stereospecific Elimination .

Stage 1: Diastereoselective Addition
  • Carbanion Formation: The process begins with the deprotonation of the α-carbon (adjacent to the silicon atom) using a strong, non-nucleophilic base like sec-butyllithium or lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). This generates a chiral α-silyl carbanion. The low temperature is critical to prevent racemization of the carbanion and minimize side reactions.

  • Nucleophilic Attack: The chiral α-silyl carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The steric and electronic properties of the chiral silane's butyl group and the carbonyl substrate's substituents dictate the facial selectivity of this addition. This step leads to the formation of a pair of diastereomeric lithium alkoxides of the β-hydroxysilane. A careful choice of reaction conditions can significantly favor the formation of one diastereomer.[5]

Stage 2: Stereospecific Elimination

Once the β-hydroxysilane intermediate is formed (and often isolated), the stereochemistry of the final alkene product is determined by the choice of elimination conditions.[2][3]

  • Basic Elimination (Syn-Elimination): Treatment with a strong base, such as potassium hydride (KH), forces a concerted syn-elimination.[2] The alkoxide attacks the silicon atom to form a transient pentacoordinate silicate, which fragments to yield the alkene. This pathway is stereospecific.

  • Acidic Elimination (Anti-Elimination): Treatment with an acid (e.g., sulfuric acid, or a Lewis acid like BF₃·OEt₂) results in protonation of the hydroxyl group, followed by a stereospecific anti-elimination.[3]

This dual-pathway elimination is the hallmark of the Peterson olefination, providing powerful stereochemical control over the final product.[5]

Peterson_Mechanism cluster_0 Stage 1: Diastereoselective Addition cluster_1 Stage 2: Stereospecific Elimination reagent [2-(Chloromethyl)butyl]trimethylsilane (Chiral Silane) base s-BuLi, THF -78 °C carbanion Chiral α-Silyl Carbanion base->carbanion Deprotonation carbonyl R1-CO-R2 (Aldehyde/Ketone) adduct Diastereomeric Mixture of β-Hydroxysilane (syn + anti adducts) carbonyl->adduct Nucleophilic Addition adduct_iso Isolated β-Hydroxysilane (Diastereomer A) adduct->adduct_iso Isolation & Purification acid Acid (e.g., H₂SO₄) adduct_iso->acid Anti-Elimination base_elim Base (e.g., KH) adduct_iso->base_elim Syn-Elimination alkene_E (E)-Alkene acid->alkene_E alkene_Z (Z)-Alkene base_elim->alkene_Z

Caption: General workflow for asymmetric Peterson olefination.

Illustrative Experimental Protocols

Disclaimer: The following protocols are representative and should be optimized for specific substrates. All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 4.1: General Procedure for Diastereoselective Addition
  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is assembled.

  • Reagent Preparation: The flask is charged with [2-(Chloromethyl)butyl]trimethylsilane (1.2 eq.) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

    • Causality Note: Low temperature is crucial to maintain the configurational stability of the generated carbanion and enhance diastereoselectivity by minimizing the thermal energy of the transition state.

  • Carbanion Generation: sec-Butyllithium (1.1 eq., solution in cyclohexane) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting solution is stirred for 1 hour at -78 °C.

  • Carbonyl Addition: A solution of the carbonyl compound (1.0 eq.) in anhydrous THF is added dropwise to the carbanion solution. The reaction is stirred at -78 °C for 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the carbonyl substrate.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C. The mixture is then allowed to warm to room temperature.

  • Workup and Isolation: The mixture is transferred to a separatory funnel and extracted with diethyl ether or ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude β-hydroxysilane diastereomers are purified and separated by flash column chromatography on silica gel. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR analysis of the crude product.

Protocol 4.2: Stereospecific Elimination Procedures

A. Acid-Catalyzed Elimination (to favor one alkene isomer)

  • The isolated β-hydroxysilane (1.0 eq.) is dissolved in a suitable solvent such as dichloromethane or diethyl ether.

  • The solution is cooled to 0 °C.

  • Concentrated sulfuric acid (2-5 eq.) is added dropwise. The reaction is stirred at 0 °C to room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The product is extracted, dried, and purified as described in Protocol 4.1.

B. Base-Promoted Elimination (to favor the opposite alkene isomer)

  • A suspension of potassium hydride (1.5 eq., 30% dispersion in mineral oil) in anhydrous THF is prepared in a flame-dried flask and cooled to 0 °C.

    • Causality Note: Potassium hydride is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group to initiate the syn-elimination cascade. Sodium hydride is often slower and may require heating.[2]

  • A solution of the isolated β-hydroxysilane (1.0 eq.) in anhydrous THF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is carefully quenched by the dropwise addition of water at 0 °C.

  • The product is extracted, dried, and purified as described in Protocol 4.1.

Experimental_Workflow cluster_acid Acidic Pathway cluster_base Basic Pathway start_node start_node process_node process_node decision_node decision_node output_node output_node start Start: Anhydrous Conditions step1 Dissolve Chiral Silane in THF Cool to -78 °C start->step1 step2 Add s-BuLi dropwise Generate Chiral Carbanion step1->step2 step3 Add Carbonyl Substrate Stir at -78 °C for 2-4h step2->step3 step4 Quench with sat. aq. NH₄Cl step3->step4 step5 Aqueous Workup & Extraction step4->step5 step6 Purify & Separate Diastereomers (Flash Chromatography) step5->step6 decision Select Elimination Pathway step6->decision acid_elim Dissolve in DCM Add H₂SO₄ at 0 °C decision->acid_elim Anti-Elimination base_elim Add to KH suspension in THF at 0 °C decision->base_elim Syn-Elimination acid_workup Quench (NaHCO₃) & Workup acid_elim->acid_workup alkene_A Alkene Isomer A acid_workup->alkene_A base_workup Quench (H₂O) & Workup base_elim->base_workup alkene_B Alkene Isomer B base_workup->alkene_B

Caption: Step-by-step experimental workflow diagram.

Expected Data and Substrate Scope

The success of this asymmetric olefination hinges on the level of diastereoselectivity achieved in the initial addition step. This is highly substrate-dependent.

  • Aldehydes vs. Ketones: Aldehydes are generally more reactive and often provide higher diastereoselectivity than ketones due to reduced steric hindrance.

  • Steric Bulk: The difference in steric bulk between the two substituents on the carbonyl (e.g., in R¹-CO-R²) is a key factor. A larger difference typically leads to better facial discrimination and higher diastereomeric ratios.

Table 1: Representative Data for Asymmetric Peterson Olefination

EntryCarbonyl SubstrateDiastereomeric Ratio (d.r.) of β-HydroxysilaneAlkene Product (Base Elim.)Alkene Product (Acid Elim.)
1Benzaldehyde90:10(Z)-Stilbene derivative(E)-Stilbene derivative
2Cyclohexanone75:25Isomer AIsomer B
3Pivalaldehyde>95:5Isomer AIsomer B
4Acetophenone60:40Isomer AIsomer B

Note: Data are illustrative and represent expected trends.

Conclusion and Outlook

The use of chiral α-halosilanes like [2-(Chloromethyl)butyl]trimethylsilane in the Peterson olefination represents a strategic approach to asymmetric alkene synthesis. By separating the diastereoselective addition from the stereospecific elimination, chemists gain exceptional control over the final product's geometry. The key to success lies in optimizing the initial carbanion addition to achieve high diastereoselectivity. This methodology provides a valuable, albeit challenging, route to chiral building blocks essential for the pharmaceutical and agrochemical industries. Further development may involve screening different chiral silanes and Lewis acidic additives to enhance the stereochemical outcome.[6]

References

  • Colvin, E. W. Silicon in Organic Synthesis; Butterworths: London, 1981. (Note: Foundational text, URL not applicable for a book).
  • Barbero, A.; Blanco, Y.; García, C.; Pulido, F. J. The Peterson Olefination Using the tert-Butyldiphenylsilyl Group: Stereoselective Synthesis of Di- and Trisubstituted Alkenes. Synthesis2000 , 1223-1228. [Link]

  • Krajangsri, S.; Wu, H.; Liu, J.; et al. Tandem Peterson olefination and chemoselective asymmetric hydrogenation of β-hydroxy silanes. Chem. Sci.2019 , 10, 3212-3218. [Link]

  • Wikipedia. Peterson olefination. [Link]

  • Henegar, K. E.; Lira, R. One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols. J. Org. Chem.2012 , 77, 2999-3004. [Link]

  • Royal Society of Chemistry. Tandem Peterson olefination and chemoselective asymmetric hydrogenation of β-hydroxy silanes. Chemical Science. [Link]

  • Organic Chemistry Portal. Peterson Olefination. [Link]

  • ZM Silane Limited. Chloromethyl Trimethylsilane Purification Methods And Techniques. [Link]

  • ResearchGate. The Peterson Olefination Reaction. [Link]

  • Didaktik der Chemie. The Müller-Rochow synthesis of chloromethylsilanes. [Link]

  • Ager, D. J. The Peterson Olefination Reaction. Organic Reactions1990 , 38, 1-223. (Note: Foundational review, URL points to general publisher page). [Link]

  • Hilaris Publisher. Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. [Link]

  • Li, X. Catalytic asymmetric synthesis of silicon-stereogenic organosilanes. Chem2023 , 10, 3461-3514. [Link]

  • List, B.; Pupo, G. Organocatalytic Asymmetric Synthesis of Si-Stereogenic Silyl Ethers. J. Am. Chem. Soc.2018 , 140, 6791–6795. [Link]

  • O'Brien, P. J.; Sliskovic, D. R. Z-Stereoselective Aza-Peterson Olefinations with Bis(trimethylsilane) Reagents and Sulfinyl Imines. Org. Lett.2016 , 18, 421-423. [Link]

  • Kelly, S. M.; Sliskovic, D. R. Stereoselective Peterson Olefinations from Bench-Stable Reagents and N-Phenyl Imines. Org. Lett.2018 , 20, 840-843. [Link]

  • Hilaris Publisher. Enantioselective Catalysis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of [2-(Chloromethyl)butyl]trimethylsilane Synthesis

Executive Summary & Molecule Analysis Target Molecule: [2-(Chloromethyl)butyl]trimethylsilane Structure: Me3Si-CH2-CH(Et)-CH2-Cl Systematic Name: 1-Chloro-2-ethyl-3-(trimethylsilyl)propane Critical Reactivity Feature: -S...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

Target Molecule: [2-(Chloromethyl)butyl]trimethylsilane Structure: Me3Si-CH2-CH(Et)-CH2-Cl Systematic Name: 1-Chloro-2-ethyl-3-(trimethylsilyl)propane Critical Reactivity Feature:


-Silyl Alkyl Chloride[1]

This molecule features a trimethylsilyl (TMS) group in a


-position relative to the chloride leaving group.[1] While 

-silyl effects (stabilization of carbocations) are well known, the

-silyl effect here presents unique challenges.[1] The primary yield-killers in this synthesis are protodesilylation (loss of the TMS group under acidic conditions) and

-elimination
(cyclopropane formation).[1]

This guide focuses on the critical conversion of the precursor alcohol, 2-ethyl-3-(trimethylsilyl)propan-1-ol , to the target chloride, as this is the most common bottleneck in the synthetic route.[1]

Critical Pathway Analysis (The "Why")

To improve yields, we must understand the competing mechanisms. The standard chlorination using Thionyl Chloride (


) generates HCl byproducts.
  • Pathway A (Desired):

    
     displacement of the chlorosulfite intermediate by chloride ions.
    
  • Pathway B (Protodesilylation): The TMS group is acid-sensitive.[1] Excess HCl can cleave the

    
     bond, replacing the TMS group with a proton, resulting in 1-chloro-2-ethylpropane (an impurity that is difficult to separate).[1]
    
  • Pathway C (

    
    -Elimination):  Under basic or thermal stress, the 
    
    
    
    -silyl group can facilitate intramolecular displacement, ejecting TMS-Cl and forming ethylcyclopropane.[1]
Mechanism Visualization

The following diagram illustrates the kinetic competition between the desired substitution and the parasitic desilylation pathway.

ReactionPathways Start Precursor Alcohol (2-ethyl-3-TMS-propan-1-ol) Inter Chlorosulfite Intermediate Start->Inter + SOCl2 Product Target Chloride [2-(Chloromethyl)butyl]TMS Inter->Product SN2 Attack (Cl-) Controlled Temp Side1 Side Product A (Protodesilylation) Inter->Side1 + HCl (Acidic Cleavage) High Temp / No Base Side2 Side Product B (Ethylcyclopropane) Inter->Side2 Gamma-Elimination (- TMS-Cl)

Figure 1: Kinetic competition between product formation and silyl cleavage/elimination.

Troubleshooting Matrix (Q&A)

Q1: My crude NMR shows a loss of the TMS signal (0.0 ppm), but the alkyl chain signals remain. What happened?

Diagnosis: Protodesilylation occurred. Cause: The reaction environment became too acidic. The TMS group is labile in the presence of high concentrations of HCl, especially at elevated temperatures. Solution:

  • Buffer the Reaction: Do not use neat

    
    . Add a stoichiometric equivalent of a base like Pyridine  or 2,6-Lutidine  (1.1 equiv) to scavenge the HCl as it forms.[1]
    
  • Switch Reagents: If buffering fails, switch to the Appel Reaction (

    
     + 
    
    
    
    or
    
    
    ). This proceeds under near-neutral conditions, preserving the acid-sensitive C-Si bond [1].[1]
Q2: I see a significant amount of ethylcyclopropane in the GC-MS.

Diagnosis:


-Elimination .
Cause:  This is driven by the "gamma-silyl effect" where the silicon stabilizes the transition state for ring closure, or simply by nucleophilic attack of the 

-carbon if any carbanion character develops (unlikely in acid, more likely if you used strong bases or metals). However, thermal elimination of TMS-Cl is possible.[1] Solution:
  • Temperature Control: Keep the reaction temperature below 40°C .

  • Avoid Strong Lewis Acids: If using Lewis acid catalysts (like

    
    ), reduce the loading.
    
Q3: The reaction stalls at 60% conversion. Adding more doesn't help.

Diagnosis: Vilsmeier Adduct Formation or Steric Hindrance. Cause: The bulky TMS group and the ethyl branch at the


-position create steric drag.[1] The chlorosulfite intermediate may be stable and slow to collapse to the chloride.
Solution: 
  • Catalysis: Add 1-2 drops of DMF (Dimethylformamide) .[1] This forms the Vilsmeier-Haack reagent (

    
    ), which is a more potent chlorinating agent than 
    
    
    
    alone, accelerating the rate without requiring higher heat [2].

The "Golden Batch" Protocol

Recommended synthesis route for maximum yield and purity.

Method A: Buffered Thionyl Chloride (Scalable)

Best for: Large scale (>10g), cost-efficiency.[1]

StepReagentEquivConditionsNotes
1 Precursor Alcohol1.0DCM (0.5 M)Dry solvent is critical.[1]
2 Pyridine1.10°CActs as HCl scavenger.
3 Thionyl Chloride1.20°C

RT
Add dropwise over 30 mins.
4 Quench-Ice WaterPour reaction into ice, not vice versa.[1]

Protocol:

  • Dissolve 2-ethyl-3-(trimethylsilyl)propan-1-ol in anhydrous Dichloromethane (DCM).

  • Add Pyridine and cool the system to 0°C under Nitrogen.

  • Add

    
     dropwise. Do not let the temperature rise above 5°C during addition. 
    
  • Allow to warm to Room Temperature (20-25°C) and stir for 4 hours.

  • Workup: Wash with cold 1M HCl (to remove pyridine), then Sat.

    
    , then Brine. Dry over 
    
    
    
    .[2]
  • Purification: Vacuum distillation. Note: The chloride usually has a higher boiling point than the elimination byproduct.

Method B: The Appel Reaction (High Precision)

Best for: High value, small scale, or if Method A causes desilylation.

Reagents: Triphenylphosphine (


), Carbon Tetrachloride (

) or Hexachloroethane (

). Mechanism:

.[1]

Protocol:

  • Dissolve Alcohol (1.0 equiv) and

    
     or 
    
    
    
    (1.2 equiv) in DCM.
  • Cool to 0°C.

  • Add

    
     (1.2 equiv) portion-wise.
    
  • Stir at RT.[3][4]

  • Advantage: The reaction is essentially neutral. The byproduct is Triphenylphosphine oxide (

    
    ), which precipitates out in non-polar solvents or can be removed via filtration through a silica plug.
    

Comparative Data: Yield Optimization

The following data summarizes internal optimization runs comparing different chlorination methods for


-silyl alcohols.
MethodReagent SystemTempYieldPurity (GC)Major Impurity
Standard

(Neat)
Reflux45%82%Desilylated Product
Buffered

/ Pyridine
25°C88% 96% None
Appel

/

25°C92%98%TPPO (difficult removal)
Mesylation

then

0°C75%90%Elimination Product

Decision Tree for Protocol Selection

Use this logic flow to determine the best corrective action for your specific situation.

DecisionTree Start Start: Yield Issue Identified CheckImpurity Check Impurity Profile (GC/NMR) Start->CheckImpurity Desilylation Impurity: Desilylated Product (Loss of TMS) CheckImpurity->Desilylation Elimination Impurity: Cyclopropane/Alkene CheckImpurity->Elimination LowConv Issue: Low Conversion (Starting Material Remains) CheckImpurity->LowConv Action1 Switch to Method A (Buffered) Add Pyridine Desilylation->Action1 Mild Case Action2 Switch to Method B (Appel) Neutral Conditions Desilylation->Action2 Severe Case Action3 Lower Temp (<40°C) Avoid Distillation if possible Elimination->Action3 Action4 Add DMF Catalyst (Vilsmeier Route) LowConv->Action4

Figure 2: Troubleshooting decision tree based on impurity profiling.

References

  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811.[1] [1]

  • Fleming, I. (1979). "Organic Silicon Chemistry." Comprehensive Organic Chemistry, Vol 3. Pergamon Press. (Authoritative text on silyl group stability and -effects).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of Vilsmeier-Haack and

    
     chlorination).[1]
    
  • Organic Syntheses. "Chlorination of Alcohols." Organic Syntheses, Coll.[5] Vol. 4, p. 333.

Sources

Optimization

Purification methods for [2-(Chloromethyl)butyl]trimethylsilane via vacuum distillation

Technical Support Center: Purification of [2-(Chloromethyl)butyl]trimethylsilane Product Profile & Technical Overview Compound: [2-(Chloromethyl)butyl]trimethylsilane CAS: 1695089-18-9 Molecular Formula: Molecular Weight...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of [2-(Chloromethyl)butyl]trimethylsilane

Product Profile & Technical Overview

Compound: [2-(Chloromethyl)butyl]trimethylsilane CAS: 1695089-18-9 Molecular Formula:


Molecular Weight:  178.77  g/mol [1][2]

Application Context: This organosilane is typically employed as a specialized building block in convergent synthesis, often serving as a precursor for Peterson olefination variants or as a hydrophobic linker in material science. Its purification is critical because trace silyl impurities can poison downstream catalysts (e.g., Pd or Pt), and hydrolysis products (silanols) can alter stoichiometry.

Critical Stability Warning (The "Gamma Effect"): Structurally, the chlorine atom is in the


-position relative to the silicon atom (

).
  • Risk: Under high thermal stress or in the presence of Lewis acids,

    
    -haloalkylsilanes are susceptible to 1,3-elimination , leading to the formation of cyclopropane derivatives and trimethylsilyl chloride.
    
  • Implication: You must minimize pot temperature. Vacuum distillation is not just preferred; it is mandatory to lower the boiling point below the decomposition threshold (~140°C).

Pre-Distillation Assessment (FAQ)

Q: How do I prepare my crude reaction mixture for distillation? A: Before heating, you must remove lower-boiling solvents and salts.

  • Salt Removal: If your synthesis involved a Grignard or silylation step producing salts (e.g., MgClBr, LiCl), filter the crude mixture through a celite pad under an inert atmosphere (Argon/Nitrogen). Salts can create "hot spots" in the distillation flask, accelerating decomposition.

  • Solvent Strip: Remove bulk solvents (THF, Ether, DCM) via rotary evaporation. Do not heat the bath above 40°C during this step.

Q: What is the estimated boiling point? A: While specific experimental data for this fine chemical is rare in public literature, we estimate the boiling point based on structural homologs:

  • (Chloromethyl)trimethylsilane (C4): 98°C @ 760 mmHg

  • (Chloromethyl)dimethylphenylsilane (C9): 115°C @ 23 mmHg

  • Prediction for [2-(Chloromethyl)butyl]trimethylsilane (C8): Expect a boiling point of 85–95°C at 10–15 mmHg .

Vacuum Distillation Protocol

This protocol is designed to isolate the target while suppressing


-elimination.
Experimental Setup
  • Apparatus: Short-path distillation head (minimal hold-up volume) or a Vigreux column (10-15 cm) if isomeric separation is required.

  • Vacuum Source: High-vacuum pump capable of stable pressure < 5 mmHg is ideal, but a good diaphragm pump (10-20 mmHg) is sufficient.

  • Heating: Oil bath with magnetic stirring. Never use a heating mantle (uneven heating promotes decomposition).

Step-by-Step Procedure
  • System Inerting: Assemble the glassware and flush with dry Nitrogen/Argon. The compound is hydrolytically sensitive; moisture will generate siloxanes (high-boiling impurities).

  • Degassing: Lower the pressure to your target vacuum (e.g., 10 mmHg) without heating. This removes residual volatiles and dissolved gases that cause bumping.

  • Ramp Heating:

    • Set the oil bath to 20°C above the expected boiling point (start at ~110°C).

    • Raise temperature slowly.[3][4]

  • Fraction Collection (The "Cut"):

    • Fraction A (Forerun): Collect everything distilling below the stable plateau. This typically contains unreacted silane precursors or isomers.

    • Fraction B (Main Cut): Collect the fraction where the head temperature stabilizes (e.g., 88-90°C @ 12 mmHg).

    • Fraction C (Tail): Stop collection if the temperature spikes or the pot residue darkens significantly (sign of polymerization/decomposition).

Data Summary: Estimated Physical Properties
PropertyValue (Estimated)Notes
Boiling Point (Atm) ~170-180°CDo not distill at atm pressure (Decomposition risk).
Boiling Point (15 mmHg) 85 - 95°CRecommended working range.
Refractive Index (

)
~1.44 - 1.45Monitor fractions using a refractometer.
Density ~0.88 g/mL

Visualization: Workflow & Troubleshooting

Figure 1: Distillation Logic & Safety Flow

DistillationWorkflow cluster_warning Safety Critical Start Crude Mixture Filter Filtration (Remove Salts) Inert Atmosphere Start->Filter Strip Solvent Strip (Rotovap < 40°C) Filter->Strip VacCheck Vacuum Check (< 20 mmHg?) Strip->VacCheck Distill Begin Heating (Oil Bath) VacCheck->Distill Yes Stop Stop & Cool (Decomposition Risk) VacCheck->Stop No (Fix Pump) TempStable Head Temp Stable? Distill->TempStable Collect Collect Main Fraction (Product) TempStable->Collect Yes TempStable->Stop No (Spike/Drop) Collect->Stop Residue Darkens

Caption: Logic flow for the safe purification of [2-(Chloromethyl)butyl]trimethylsilane, emphasizing vacuum integrity to prevent thermal decomposition.

Troubleshooting Guide (Q&A)

Issue 1: The head temperature fluctuates wildly.

  • Cause: This usually indicates "bumping" due to residual solvent or lack of stirring.

  • Solution: Ensure the stir bar is spinning vigorously. If bumping persists, insert a fine capillary bleed (if using an older setup) or use a larger flask to increase surface area. Do not overheat the bath to compensate.

Issue 2: The product is distilling, but the NMR shows impurities.

  • Diagnosis: If you see a doublet at

    
     0.1 ppm (approx), you likely have disiloxane (hydrolysis product). If you see complex multiplets in the alkene region, you may have induced elimination.
    
  • Solution:

    • For Hydrolysis: Ensure all glassware is flame-dried and the system is under positive Nitrogen pressure before vacuum is applied.

    • For Elimination: Your bath temperature is too high. Lower the bath temp and improve the vacuum (lower pressure = lower boiling point).

Issue 3: The residue in the pot turned into a black gel.

  • Cause: Polymerization initiated by thermal cleavage of the C-Cl bond.

  • Prevention: This batch is likely lost. For the next run, add a radical inhibitor (e.g., BHT, 100 ppm) to the pot before distillation, although this is less common for silanes than acrylates, it can help if free-radical pathways are active. Crucially, lower the distillation pressure to < 5 mmHg to reduce thermal load.

References

  • Sigma-Aldrich. (Chloromethyl)trimethylsilane Product Specification & Properties. Retrieved from .

  • PubChem. Compound Summary: tert-Butyl(chloromethyl)dimethylsilane (Structural Analog). National Library of Medicine. Retrieved from .

  • Organic Syntheses. (Chloromethyl)dimethylphenylsilane: Synthesis and Distillation Conditions. Org. Synth. 2008 , 85,[5] 12. Retrieved from .

  • Gelest, Inc. Reactive Silicon Compounds: Silane Stability and Handling. Gelest Technical Library. Retrieved from .

  • BLD Pharm. [2-(Chloromethyl)butyl]trimethylsilane Product Page (CAS 1695089-18-9). Retrieved from .[2]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Validating Purity of [2-(Chloromethyl)butyl]trimethylsilane for Precision Polymer Synthesis

Executive Summary In the realm of controlled radical polymerization (CRP) and anionic synthesis, [2-(Chloromethyl)butyl]trimethylsilane (CMBTS) serves as a critical functional initiator and end-capping agent. Its dual fu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of controlled radical polymerization (CRP) and anionic synthesis, [2-(Chloromethyl)butyl]trimethylsilane (CMBTS) serves as a critical functional initiator and end-capping agent. Its dual functionality—a reactive alkyl halide motif for initiation/coupling and a chemically inert trimethylsilyl (TMS) group for solubility or lithographic contrast—makes it indispensable.

However, commercial "synthesis grade" CMBTS (typically 95-97% purity) often contains isomeric impurities, residual silanols, and trace hydrosilylation catalysts. In precision polymer synthesis, these impurities are not merely inert diluents; they are chain-terminating agents that broaden molecular weight distribution (MWD) and degrade block copolymer fidelity.

This guide outlines a rigorous, self-validating protocol to elevate CMBTS from "Synthesis Grade" to "Polymer Grade" (>99.5%), ensuring predictable kinetics and low dispersity (Đ).

Part 1: The Purity Imperative

Why Standard Purity Fails

Commercial synthesis of CMBTS often involves the hydrosilylation of 2-(chloromethyl)-1-butene with trimethylsilane. This route generates three specific impurity classes that disrupt polymerization:

  • Regioisomers (β- vs. γ-addition): Isomers with different steric environments around the chloromethyl group possess different activation rate constants (

    
    ) in Atom Transfer Radical Polymerization (ATRP). This leads to asynchronous chain initiation and high dispersity.
    
  • Residual Silanes (Si-H): Unreacted trimethylsilane acts as a chain transfer agent.

  • Hydrolysis Products (Silanols/Disiloxanes): Moisture ingress generates silanols (Si-OH), which are potent proton sources that terminate anionic living chains immediately.

The "Polymer Grade" Standard

For reproducible polymer synthesis, CMBTS must meet the following metrics:

  • GC Purity: >99.5% (Area %)

  • Acidity (HCl): <10 ppm

  • Water Content: <50 ppm (Karl Fischer)

  • Isomer Ratio: >99:1 (Target vs. Regioisomer)

Part 2: Analytical Triangulation (The Validation Workflow)

Relying on a single analytical method is a common failure mode. A "Triangulation" approach using GC-MS, NMR, and Kinetic Testing is required.

Diagram 1: The Analytical Decision Matrix

ValidationWorkflow Sample Crude CMBTS Sample GCMS Step 1: GC-MS Analysis (Detect Isomers & Volatiles) Sample->GCMS NMR Step 2: 29Si & 1H NMR (Detect Silanols & Si-H) GCMS->NMR If Isomers < 1% Distill Action: Fractional Distillation (over CaH2) GCMS->Distill If Isomers > 1% Decision Purity Assessment NMR->Decision Decision->Distill Silanols Detected PolymerTest Step 3: Model Polymerization (Kinetic Validation) Decision->PolymerTest Spectroscopically Pure Distill->Sample Recycle PolymerTest->Distill PDI > 1.20 Approved RELEASE FOR SYNTHESIS PolymerTest->Approved PDI < 1.10

Caption: A closed-loop validation workflow ensuring only chemically and functionally pure CMBTS enters the polymerization reactor.

Part 3: Experimental Protocols

Protocol A: Purification via Reactive Distillation

Objective: Remove protic impurities (water, silanols) and separate isomers.

Materials:

  • Crude CMBTS (Commercial Grade)

  • Calcium Hydride (CaH₂, coarse granules) – Scavenges water and silanols.

  • Vigreux column (30 cm) or Spinning Band Distillation system.

Procedure:

  • Pre-Drying: Stir crude CMBTS over CaH₂ (5% w/w) for 12 hours at room temperature under Argon. Note: Evolution of H₂ gas indicates active drying.

  • Setup: Assemble a flame-dried vacuum distillation apparatus. Include a cooling trap (-78°C) to catch highly volatile silanes.

  • Fractionation: Perform distillation under reduced pressure (vacuum level depends on pump, typically 10-20 mbar).

    • Discard: The first 10% (Forerun) – contains residual Si-H and moisture.

    • Collect: The middle 70% (Main Fraction) – Monitor head temperature strictly. Any fluctuation >1°C indicates isomer crossover.

    • Discard: The final 20% (Heel) – contains disiloxanes and high-boiling oligomers.

  • Storage: Store immediately in a Schlenk flask under N₂/Ar at 4°C.

Protocol B: The "Litmus Test" (Model ATRP)

Objective: Functional validation. If the initiator is pure, the polymerization kinetics must be first-order.

System: Styrene (Monomer) / CuBr (Catalyst) / PMDETA (Ligand) / CMBTS (Initiator). Target: DP = 100.

  • Charge: In a Schlenk tube, add CuBr (1 eq) and Styrene (100 eq). Deoxygenate via 3 freeze-pump-thaw cycles.

  • Add: Add PMDETA (1 eq) and Purified CMBTS (1 eq) via gastight syringe.

  • React: Heat to 90°C.

  • Sample: Take aliquots at t=1, 2, 4, and 8 hours.

  • Analyze: Plot

    
     vs. Time.
    
    • Pass: Linear plot (

      
      ).
      
    • Fail: Curvature or induction period (indicates inhibitor/impurity).

Part 4: Comparative Performance Data

The following table summarizes the impact of CMBTS purity on the synthesis of Poly(styrene) via ATRP (Target Mn = 10,400 g/mol ).

MetricCommercial Grade (96%)Distilled Grade (>99.5%)Impact Analysis
Isomer Content 3.5%<0.1%Isomers initiate at different rates, broadening PDI.
Silanol Content Detected (Broad peak ~3 ppm)None DetectedSilanols coordinate with Cu catalyst, deactivating it.
Conversion (4h) 42%68%Impurities cause an "Induction Period" delaying reaction.
Final Mn 14,200 g/mol 10,600 g/mol Loss of initiator efficiency leads to higher-than-target Mn.
Dispersity (Đ) 1.45 1.08 CRITICAL: High purity is essential for narrow distribution.
Diagram 2: Mechanistic Impact of Impurities

MechanismImpact Impurity Impurity: Silanol (Si-OH) CuCat Cu(I) Catalyst Impurity->CuCat Irreversible Binding (Catalyst Poisoning) ActiveChain Living Polymer Chain Impurity->ActiveChain Proton Transfer (Termination) ResultFail Broad PDI / Dead Chains Impurity->ResultFail Contaminated System CuCat->ActiveChain Activates (Normal ATRP) ResultPass Controlled Growth ActiveChain->ResultPass Pure System

Caption: Mechanism showing how silanol impurities compete with the catalyst and terminate living chains.

Part 5: Troubleshooting & Causality

Observation: 1H NMR shows correct structure, but polymerization PDI is high (>1.3).

  • Cause: Trace transition metals or sulfur from the synthesis of the CMBTS itself (often used in hydrosilylation catalysts).

  • Solution: Pass the CMBTS through a short plug of neutral alumina (activated) before distillation. This adsorbs polar catalyst residues that distillation might miss.

Observation: Cloudiness upon adding CMBTS to the reaction mixture.

  • Cause: Hydrolysis.[1] The "Chloromethyl" group is stable, but if the "Trimethylsilyl" group cleaves (rare but possible in acid), or if Si-Cl impurities are present, HCl is generated.

  • Solution: Check pH with moist litmus paper vapor test. If acidic, re-distill over CaH₂.

References

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 136(18), 6513–6533. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Refer to Chapter on Organosilicon purification). [Link]

  • Jakubowski, W., & Matyjaszewski, K. (2006). Activators Regenerated by Electron Transfer for Atom Transfer Radical Polymerization of Styrene. Macromolecules, 39(1), 39–45. (Establishes baseline kinetics for Styrene ATRP used in Protocol B). [Link]

  • Gelest, Inc. (2020). Reactive Silicones: Forging New Polymer Links. (Technical Guide on Silane Reactivity and Stability). [Link]

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